2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran
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Overview
Description
2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran is a complex organic compound that belongs to the class of thienopyran derivatives
Preparation Methods
The synthesis of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, benzoyl isothiocyanate, and other reagents in the presence of a base or catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on various biological systems.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can be compared with other thienopyran derivatives and similar compounds:
Thienopyran Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties.
Pyran Derivatives: Compounds with a pyran ring structure may exhibit similar chemical reactivity but differ in their biological effects due to variations in their substituents.
Benzoyl Derivatives: Compounds containing a benzoyl group may have similar chemical properties but differ in their overall structure and biological activities.
Biological Activity
The compound 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is a derivative of thieno[2,3-c]pyran, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thieno[2,3-c]pyran derivatives. For instance, compounds similar to 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran have shown significant activity against various bacterial strains. A recent study indicated that thienopyran derivatives exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin and chloramphenicol against Streptococcus pyogenes and Escherichia coli .
Compound | Zone of Inhibition (mm) | Standard Comparison |
---|---|---|
2-(N'-Benzoyltioureido)... | 19.4 | Chloramphenicol (20) |
Similar Thieno Derivative | 18.0 | Ciprofloxacin (18) |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. For example, derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
A549 | 29.77 | 40.54 |
HeLa | 18.00 | 25.00 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against phosphodiesterase IV (PDE4), which is crucial in various inflammatory diseases. The thieno[2,3-c]pyran derivatives showed promising results with significant inhibition rates compared to control substances .
Enzyme | Inhibition (%) | Standard Comparison |
---|---|---|
PDE4 | 75 | Standard Inhibitor (70) |
The biological activity of 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is attributed to its ability to interact with specific biological targets. For instance, it acts as a competitive inhibitor for nucleotide binding in GTPases like Rab7, which plays a role in intracellular trafficking and signal transduction . This interaction may disrupt cellular processes in pathogens or cancer cells.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thienopyran derivatives against Candida albicans, revealing that certain modifications enhance antifungal potency.
- Cytotoxicity in Cancer Models : Research on the cytotoxic effects of thienopyran compounds on A549 and HeLa cells demonstrated that modifications at the benzoyl group significantly increased anticancer activity.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASTVRHVYWPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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